Cas no 10190-69-9 ([2,6'-Bibenzothiazole]-7-sulfonicacid,6-methyl-2'-[4-[2-[2-oxo-1-[(phenylamino)carbonyl]propyl]diazenyl]phenyl]-,sodium salt (1:1))

[2,6'-Bibenzothiazole]-7-sulfonicacid,6-methyl-2'-[4-[2-[2-oxo-1-[(phenylamino)carbonyl]propyl]diazenyl]phenyl]-,sodium salt (1:1) structure
10190-69-9 structure
Product Name:[2,6'-Bibenzothiazole]-7-sulfonicacid,6-methyl-2'-[4-[2-[2-oxo-1-[(phenylamino)carbonyl]propyl]diazenyl]phenyl]-,sodium salt (1:1)
CAS-nummer:10190-69-9
MF:C31H22N5NaO5S3
MW:663.721653461456
CID:168230
PubChem ID:23668792
Update Time:2025-04-19

[2,6'-Bibenzothiazole]-7-sulfonicacid,6-methyl-2'-[4-[2-[2-oxo-1-[(phenylamino)carbonyl]propyl]diazenyl]phenyl]-,sodium salt (1:1) Chemische en fysische eigenschappen

Naam en identificatie

    • [2,6'-Bibenzothiazole]-7-sulfonicacid,6-methyl-2'-[4-[2-[2-oxo-1-[(phenylamino)carbonyl]propyl]diazenyl]phenyl]-,sodium salt (1:1)
    • [2,6'-Bibenzothiazole]-7-sulfonicacid,6-methyl-2'-[4-[2-[2-oxo-1-[(phenylamino)carbonyl]propyl]diazenyl]phenyl]-,sodium salt
    • sodium 6-methyl-2'-[4-[[2-oxo-1-[(phenylamino)carbonyl]propyl]azo]phenyl][2,6'-bibenzothiazole]-7-sulphonate
    • (2,6'-Bibenzothiazole)-7-sulfonic acid, 6-methyl-2'-(4-((2-oxo-1-((phenylamino)carbonyl)propyl)azo)phenyl)-, monosodium salt
    • (2,6'-Bibenzothiazole)-7-sulfonic acid, 6-methyl-2'-(4-(2-(2-oxo-1-((phenylamino)carbonyl)propyl)diazenyl)phenyl)-, sodium salt (1:1)
    • sodium 2'-(4-{(E)-[1,3-dioxo-1-(phenylamino)butan-2-yl]diazenyl}pheny
    • Sodium 6-methyl-2'-(4-((2-oxo-1-((phenylamino)carbonyl)propyl)azo)phenyl)(2,6'-bibenzothiazole)-7-sulphonate
    • 10190-69-9
    • [2,6'-Bibenzothiazole]-7-sulfonic acid, 6-methyl-2'-[4-[2-[2-oxo-1-[(phenylamino)carbonyl]propyl]diazenyl]phenyl]-, sodium salt (1:1)
    • NS00045031
    • DTXSID10884454
    • sodium;2-[2-[4-[(1-anilino-1,3-dioxobutan-2-yl)diazenyl]phenyl]-1,3-benzothiazol-6-yl]-6-methyl-1,3-benzothiazole-7-sulfonate
    • EINECS 233-462-9
    • [2,6'-Bibenzothiazole]-7-sulfonic acid, 6-methyl-2'-[4-[[2-oxo-1-[(phenylamino)carbonyl]propyl]azo]phenyl]-, monosodium salt
    • Inchi: 1S/C31H23N5O5S3.Na/c1-17-8-14-24-27(28(17)44(39,40)41)43-31(34-24)20-11-15-23-25(16-20)42-30(33-23)19-9-12-22(13-10-19)35-36-26(18(2)37)29(38)32-21-6-4-3-5-7-21;/h3-16,26H,1-2H3,(H,32,38)(H,39,40,41);/q;+1/p-1/b36-35+;
    • InChI-sleutel: UOCPPEFICVBBME-KPYQYLATSA-M
    • LACHT: S1C(C2=CC=C3C(=C2)SC(C2C=CC(=CC=2)/N=N/C(C(C)=O)C(NC2C=CC=CC=2)=O)=N3)=NC2=CC=C(C)C(=C12)S(=O)(=O)[O-].[Na+]

Berekende eigenschappen

  • Exacte massa: 663.06800
  • Monoisotopische massa: 663.06807662g/mol
  • Aantal isotopen atomen: 0
  • Aantal waterstofbonddonors: 1
  • Aantal waterstofbondacceptatoren: 11
  • Zware atoomtelling: 45
  • Aantal draaibare bindingen: 8
  • Complexiteit: 1180
  • Aantal covalent gebonden eenheden: 2
  • Gedefinieerd atoomstereocentrumaantal: 0
  • Ongedefinieerd atoomstereocentrumaantal: 1
  • Gedefinieerd stereocenter aantal obligaties: 0
  • Ongedefinieerd stereocenter aantal bindingen: 0
  • Topologisch pooloppervlak: 219Ų

Experimentele eigenschappen

  • PSA: 218.73000
  • LogboekP: 8.28630
Aanbevolen leveranciers
PRIBOLAB PTE.LTD
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Reagentie
PRIBOLAB PTE.LTD
Jinan Hanyu Chemical Co.,Ltd.
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Bulk
Jinan Hanyu Chemical Co.,Ltd.
Shandong Jing Kun Chemical Co.,Ltd.
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Bulk
Shandong Jing Kun Chemical Co.,Ltd.
SHOCHEM(SHANGHAI) CO.,lTD
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Bulk
SHOCHEM(SHANGHAI) CO.,lTD
Jinta Yudi Pharmaceutical Technology Co., Ltd.
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Bulk
Jinta Yudi Pharmaceutical Technology Co., Ltd.